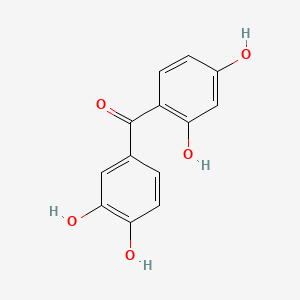

2,3',4,4'-Tetrahydroxybenzophenone

Description

Contextualization within the Broader Field of Polyhydroxylated Benzophenone (B1666685) Chemistry

2,3',4,4'-Tetrahydroxybenzophenone (2,3',4,4'-THBP) is a member of the polyhydroxylated benzophenones, a class of organic compounds characterized by a diphenyl ketone core structure substituted with multiple hydroxyl (-OH) groups. The benzophenone scaffold itself is a ubiquitous structure found in numerous naturally occurring molecules and synthetic compounds with significant applications in medicinal chemistry and industry. rsc.org The number and position of these hydroxyl groups on the two phenyl rings profoundly influence the molecule's chemical and physical properties, including its solubility, reactivity, and, most notably, its interaction with light and biological systems.

Polyhydroxylated benzophenones are of significant interest due to their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Many have been isolated from natural sources, particularly from plants in the Clusiaceae family and various fungi. nih.govnih.govtandfonline.com A significant application for this class of compounds is their use as ultraviolet (UV) filters in sunscreens and as stabilizers in plastics and cosmetics to prevent degradation from UV radiation. chemicalbook.comtaylorandfrancis.comnih.gov The hydroxyl groups enhance the molecule's ability to absorb UV radiation and dissipate it as less harmful thermal energy. chemicalbook.com For instance, the isomer 2,2',4,4'-Tetrahydroxybenzophenone (B1218759) (also known as Benzophenone-2) is widely used for this purpose. chemicalbook.comguidechem.com While isomers like 2,2',4,4'-THBP and 2,4,4'-trihydroxybenzophenone (B74534) have been studied for their UV filtering capabilities and potential environmental and health effects, 2,3',4,4'-THBP is primarily recognized for its role as a key intermediate in specialized chemical synthesis. patsnap.comgoogle.complos.org

Historical Trajectories and Milestones in the Investigation of Benzophenones with Relevant Hydroxylation Patterns

The investigation of benzophenones dates back to the 19th century, with early reports describing the synthesis and reduction of the parent molecule, benzophenone. acs.org A foundational method for synthesizing benzophenones is the Friedel–Crafts acylation, a reaction of an aromatic compound with an acyl halide or anhydride using a strong Lewis acid catalyst. wikipedia.org This method remains a staple for creating the core benzophenone structure.

The synthesis of polyhydroxylated benzophenones presented more complex challenges, requiring the development of specific synthetic routes to control the placement of the hydroxyl groups. Historically, methods have been developed for various isomers. For example, a process for preparing 2,2',4,4'-tetrahydroxybenzophenone was patented involving the reaction of phosgene (B1210022) and resorcinol (B1680541) dimethyl ether in the presence of aluminum chloride, followed by demethylation. google.com Other established methods for synthesizing hydroxylated benzophenones often involve the reaction of a phenol (B47542) (like resorcinol) with a hydroxybenzoic acid in the presence of catalysts such as zinc chloride and phosphorus oxychloride. chemicalbook.compatsnap.com

Specifically for this compound, modern synthetic methods have been developed to meet industrial demand. One patented method involves a Hoesch reaction between pyrogallic acid and p-hydroxybenzonitrile using anhydrous ether, hydrogen chloride, and a Lewis acid catalyst (ZnCl2). patsnap.com Another approach utilizes pyrogallic acid and p-hydroxybenzoic acid with a boron trifluoride methanol (B129727) solution as a catalyst. google.com These developments signify the shift from general exploratory chemistry to targeted synthesis driven by specific industrial applications for precisely substituted benzophenones.

Significance of this compound as a Subject of Contemporary Chemical and Biological Inquiry

The primary significance of this compound in contemporary research lies in its role as a crucial organic synthesis intermediate. patsnap.comgoogle.com It is particularly important in the microelectronics industry, where it serves as an intermediate for photosensitive agents used in UV positive photoresists. patsnap.comgoogle.com These photoresists are essential for the photolithography process used to fabricate integrated circuits. patsnap.com The demand for such specialized chemicals has increased with the rapid development of the microelectronics sector. google.com

Beyond its industrial applications, the general class of polyhydroxylated benzophenones continues to be a subject of biological inquiry. Researchers are actively isolating new benzophenone derivatives from natural sources, such as marine-associated fungi, and investigating their potential antimicrobial and other medicinal properties. tandfonline.com The benzophenone scaffold is recognized for its pharmacological potential, with various derivatives exhibiting anticancer, anti-inflammatory, and antiviral activities. rsc.orgnih.gov While 2,3',4,4'-THBP itself is not primarily studied for its biological effects, its structural similarity to biologically active benzophenones suggests a potential for investigation in these areas. The ongoing research into the diverse functionalities of polyhydroxylated benzophenones underscores the importance of understanding the properties and synthesis of specific isomers like 2,3',4,4'-THBP.

Chemical Data

Below are tables detailing the chemical properties and identifiers for this compound.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | (4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | nih.gov |

| CAS Number | 31127-54-5 | nih.govscbt.com |

| Molecular Formula | C13H10O5 | nih.govscbt.com |

| Molecular Weight | 246.22 g/mol | nih.govscbt.com |

| Synonyms | THBP, (4-hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | patsnap.comnih.gov |

| Property | Value | Notes / Source |

|---|---|---|

| Melting Point | 199-204 °C | chemicalbook.com |

| Boiling Point (Predicted) | 519.0 ± 50.0 °C | chemicalbook.com |

| Density (Predicted) | 1.526 ± 0.06 g/cm3 | chemicalbook.com |

| Water Solubility | 15.07 g/L (at 24.99 ºC) | chemicalbook.com |

| Appearance | Light yellow to amber to dark green powder/crystal | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQYIAVMUUJWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047974 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-50-9 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Chemical Transformations of 2,3 ,4,4 Tetrahydroxybenzophenone

Established Synthetic Methodologies for 2,3',4,4'-Tetrahydroxybenzophenone

The synthesis of this compound has been approached through several classical organic reactions, primarily focusing on the formation of the central ketone bridge between two substituted benzene (B151609) rings.

Hoesch Reaction Pathways Utilizing Pyrogallol (B1678534) and 4-Cyanophenol

A notable and efficient method for synthesizing this compound is the Hoesch reaction. cabidigitallibrary.orgwikipedia.org This electrophilic substitution reaction involves the condensation of a nitrile with an electron-rich aromatic compound, catalyzed by a Lewis acid and hydrogen chloride. wikipedia.org In this specific application, pyrogallol, a highly activated phenol (B47542), reacts with 4-cyanophenol in the presence of zinc chloride (ZnCl₂) and gaseous hydrogen chloride (HCl) in an anhydrous ether solvent. patsnap.comcabidigitallibrary.org

The reaction proceeds through the in-situ formation of a reactive imine intermediate from the nitrile, which then acylates the pyrogallol ring. A subsequent hydrolysis step yields the desired benzophenone (B1666685). wikipedia.org A study optimizing this process found that a molar ratio of pyrogallol to 4-cyanophenol of 1:0.96, a catalyst dosage of 54.4 g of ZnCl₂ per mole of pyrogallol, a reaction temperature of 20°C, and a reaction time of 24 hours resulted in a yield exceeding 90% and a product purity of over 98%. cabidigitallibrary.org

Table 1: Optimized Conditions for Hoesch Reaction Synthesis

| Parameter | Optimal Condition |

| Molar Ratio (Pyrogallol:4-Cyanophenol) | 1:0.96 |

| Catalyst (ZnCl₂) | 54.4 g per mole of pyrogallol |

| Temperature | 20°C |

| Reaction Time | 24 hours |

| Yield | >90% |

| Purity | >98% |

Acylation Reactions with Pyrogallic Acid and p-Hydroxybenzoic Acid

Another prominent synthetic route is the Friedel-Crafts acylation of pyrogallic acid with p-hydroxybenzoic acid. This method has been explored using various catalysts. One approach employs a boron trifluoride methanol (B129727) solution as both the catalyst and solvent. google.com The reaction is carried out at a temperature of 100-120°C for 2-6 hours. After the reaction, the mixture is cooled, and the pH is adjusted to neutral to precipitate the crude product, which is then purified by recrystallization from boiling water with activated carbon. google.com

Other catalysts reported for this acylation include zinc chloride and resin-based catalysts. google.com The zinc chloride-catalyzed method involves reacting equimolar amounts of pyrogallic acid and p-hydroxybenzoic acid in the presence of zinc chloride and dry ether. google.com While the resin catalysis method can offer high yields, the lengthy regeneration time of the resin makes it less suitable for large-scale production. google.com

Table 2: Comparison of Catalysts for Acylation Reaction

| Catalyst | Advantages | Disadvantages |

| Boron Trifluoride Methanol | Acts as both catalyst and solvent | --- |

| Zinc Chloride | --- | --- |

| Resin | High yield | Long resin regeneration time, complex process |

Alternative Synthetic Routes and Their Comparative Efficiencies

Beyond the Hoesch and direct acylation methods, other synthetic strategies have been reported, though some are less common for producing this compound specifically. For instance, the synthesis of the isomeric 2,2',4,4'-tetrahydroxybenzophenone (B1218759) has been achieved through the reaction of resorcinol (B1680541) and 2,4-dihydroxybenzoic acid using a mixture of phosphorus oxychloride and zinc chloride as a catalyst in a solvent system of sulfolane (B150427) and dichloroethane. patsnap.com Another method for this isomer involves the reaction of resorcinol dimethyl ether with phosgene (B1210022) and aluminum chloride. google.com While these methods target a different isomer, they highlight the broader applicability of Friedel-Crafts type reactions in synthesizing polyhydroxybenzophenones.

The choice of synthetic route often depends on factors such as desired yield, purity requirements, cost of starting materials and catalysts, and scalability. The Hoesch reaction using pyrogallol and 4-cyanophenol appears to offer a highly efficient route with excellent yields and purity under optimized conditions. cabidigitallibrary.org The acylation with pyrogallic acid and p-hydroxybenzoic acid using a boron trifluoride methanol solution also presents a viable and simplified process. google.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, efforts have been made to replace hazardous solvents and improve energy efficiency.

One notable development is the use of high-boiling-point alkane reagents as a substitute for toxic and expensive chlorinated solvents like tetrachloroethane in the Friedel-Crafts acylation. google.com This substitution significantly reduces production costs and environmental pollution. google.com The use of a heterogeneous synthesis method, where the product is insoluble in the high-boiling alkane solvent, simplifies the product isolation process and can lead to energy savings. google.com

Strategies for Derivatization and Synthesis of Analogues with Modified Hydroxylation Patterns

This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly those with interesting biological or material properties.

Annulation Reactions to Xanthone (B1684191) Derivatives

One of the key transformations of polyhydroxybenzophenones is their conversion to xanthones, a class of tricyclic aromatic compounds with a wide range of pharmacological activities. sc.edusc.eduresearchgate.net The intramolecular cyclization, or annulation, of a suitably substituted benzophenone can lead to the formation of the xanthone core.

For example, the isomeric 2,2',4,4'-tetrahydroxybenzophenone can undergo a dehydration reaction at high temperature and pressure (250°C, ~50 atm) in a sealed steel tube with water to form 2,7-dihydroxyxanthone quantitatively. nih.gov A more modern and efficient method for this type of cyclization is microwave-assisted annulation. The synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone has been optimized using microwave irradiation (200°C, 30-40 min, 150 W) with sodium acetate (B1210297) as a catalyst, achieving a yield of over 93%. sc.edusc.eduresearchgate.net This dihydroxyxanthone can then be further derivatized, for instance, by methylation with dimethyl sulfate (B86663) to produce 3,6-dimethoxyxanthone. sc.edusc.eduresearchgate.net

The synthesis of xanthones can also be achieved through the coupling of arynes with substituted benzoates, offering a general and efficient route to these biologically interesting molecules under milder conditions than traditional methods. nih.gov

Selective Functionalization for Structure-Activity Relationship (SAR) Probing

The this compound molecule possesses four hydroxyl (-OH) groups distributed across two phenyl rings, presenting distinct opportunities for selective functionalization. The A-ring contains a pyrogallol-like arrangement (2,3,4-trihydroxy), while the B-ring has a single phenol group (4'-hydroxy). The hydroxyl groups at the 2, 3, and 4 positions have different chemical environments and reactivity compared to the 4'-hydroxyl group, allowing for targeted chemical modifications.

Key strategies for selective functionalization include:

Selective Protection: To modify a specific hydroxyl group, others must often be temporarily "protected" with a chemical group that prevents them from reacting. For instance, a method involving the protection of hydroxyl groups as methoxy (B1213986) ethers has been utilized to control reactivity during the synthesis of the core structure, and similar strategies can be applied to create derivatives.

O-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) via reactions like Williamson ether synthesis can probe the importance of the hydrogen-bonding donor capability of the hydroxyls. Creating a library of mono-, di-, tri-, and tetra-methyl ethers would systematically map the functional role of each -OH group.

O-Acylation: The conversion of hydroxyl groups to esters (e.g., acetates, benzoates) modifies the electronic and steric properties of the molecule. This can influence its solubility, stability, and interaction with biological targets or other materials.

By synthesizing these derivatives and evaluating them for a specific activity (e.g., antioxidant potential, UV absorption, enzyme inhibition), a detailed SAR profile can be constructed.

Table 1: Illustrative Examples of Analogues for SAR Probing

This interactive table conceptualizes a set of derivatives that could be synthesized to probe the structure-activity relationship of this compound. The "SAR Rationale" explains the purpose of each modification.

| Analogue Name | Modified Position(s) | Modifying Group | SAR Rationale |

| 4'-O-Methyl-2,3,4-trihydroxybenzophenone | 4' | Methyl (-CH₃) | To assess the importance of the 4'-hydroxyl group's hydrogen-bonding ability. |

| 2-O-Methyl-3,4,4'-trihydroxybenzophenone | 2 | Methyl (-CH₃) | To determine the role of the C2-hydroxyl, which may be involved in intramolecular hydrogen bonding with the carbonyl group. |

| 3,4-Di-O-methyl-2,4'-dihydroxybenzophenone | 3, 4 | Methyl (-CH₃) | To investigate the contribution of the catechol-like moiety (C3 and C4 hydroxyls). |

| 2,3,4,4'-Tetramethoxybenzophenone | 2, 3, 4, 4' | Methyl (-CH₃) | To serve as a negative control where all hydrogen-bonding donor capabilities are removed. |

| 4'-O-Acetyl-2,3,4-trihydroxybenzophenone | 4' | Acetyl (-COCH₃) | To evaluate the effect of a bulky, electron-withdrawing ester group on activity. |

Microwave-Assisted Synthetic Approaches to Analogues

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, often dramatically reducing reaction times from hours to minutes while improving product yields and purity. This technique uses microwave energy to heat reactions more efficiently and homogeneously than conventional methods.

While specific research on the microwave-assisted synthesis of this compound analogues is limited, studies on closely related isomers provide a clear precedent for potential transformations. A notable example is the microwave-assisted annulation (intramolecular cyclization) of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxyxanthone, a valuable heterocyclic scaffold. sc.edusc.edu This reaction demonstrates that polyhydroxybenzophenones can be efficiently converted into xanthone derivatives under microwave irradiation. sc.edu

The established protocol for the isomer involves heating the tetrahydroxybenzophenone with a catalyst like sodium acetate at high temperatures (e.g., 200°C) in a microwave reactor. sc.edusc.edu The reaction proceeds rapidly, typically within 30-40 minutes, to give the cyclized product in high yield. sc.edu

Table 2: Microwave-Assisted Synthesis of a Xanthone from a Tetrahydroxybenzophenone Isomer

This table summarizes the reported experimental conditions for the microwave-assisted cyclization of 2,2',4,4'-tetrahydroxybenzophenone. sc.edu

| Starting Material | Catalyst | Temperature | Time | Power | Product | Yield |

| 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate | 200 °C | 30-40 min | 150 W | 3,6-Dihydroxyxanthone | >93% |

This synthetic strategy could logically be extended to this compound. An analogous intramolecular cyclization would be expected to produce a trihydroxyxanthone derivative. Such a reaction would provide a rapid and efficient route to a new class of analogues based on the 2,3',4,4'-THBP scaffold, enabling further exploration of their chemical and biological properties.

Advanced Methodologies in 2,3 ,4,4 Tetrahydroxybenzophenone Research

Chromatographic and Spectroscopic Techniques for Advanced Analysis and Quantification

Advanced analytical methods are indispensable for the separation, identification, and quantification of 2,3',4,4'-Tetrahydroxybenzophenone. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary separation techniques, often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. researchgate.net For instance, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the determination of the isomeric 2,2',4,4'-tetrahydroxybenzophenone (B1218759) in river and sea water, demonstrating the power of this technique for trace-level analysis in complex environmental samples. researchgate.net Such methods often involve a sample preparation step, like solid-phase extraction, to concentrate the analyte and remove interfering substances. researchgate.net

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for the definitive structural elucidation of this compound. researchgate.net These methods provide detailed information about the molecule's atomic connectivity and functional groups.

| Technique | Application | Key Findings / Parameters | Reference |

|---|---|---|---|

| HPLC-MS/MS | Quantification in environmental water samples (for isomer 2,2',4,4'-THBP) | Enables detection at nanogram-per-liter (ng/L) levels; high recovery and precision. | researchgate.net |

| GC-MS | Analysis of benzophenones in food packaging/products. | Provides good chromatographic separation and method linearity for quantification. | thermofisher.com |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption peaks observed at 3365.66 cm⁻¹ (O-H), 1636.56 cm⁻¹ (C=O), and 1607.53-1432.30 cm⁻¹ (aromatic ring). | google.com |

| Proton NMR (¹H-NMR) | Structural confirmation. | Shows distinct chemical shifts (δ) for aromatic protons (6.3976-7.5660 ppm) and hydroxyl protons (8.6084-12.0917 ppm). | google.com |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful in silico tools to investigate the properties of this compound at a molecular level, complementing experimental research by offering insights that can be difficult to obtain otherwise.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org For benzophenone (B1666685) derivatives, DFT calculations can determine properties such as proton affinity, ionization energy, and electron affinity, which are crucial for understanding the molecule's reactivity. chemrxiv.orgchemrxiv.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to explain electronic properties and antioxidant mechanisms. researchgate.net Furthermore, DFT can be used to compute and predict spectroscopic data, such as IR spectra, which can then be compared with experimental results for validation. chemrxiv.orgnih.gov These theoretical calculations provide a foundational understanding of the molecule's stability and potential for chemical interactions. chemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. The simulation calculates a binding energy score, which indicates the affinity of the ligand for the protein, and reveals key intermolecular interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. researchgate.netnih.gov For example, a study on the related compound Butein (2',3,4,4'-Tetrahydroxychalcone) used molecular docking to demonstrate a strong interaction with a cytochrome P450 enzyme, a protein involved in oxidative metabolism. researchgate.net

| Docking Output | Description | Significance in Research |

|---|---|---|

| Binding Energy (kcal/mol) | A score representing the predicted binding affinity of the ligand to the protein target. More negative values typically indicate stronger binding. | Helps to rank and prioritize potential inhibitors or binders from a list of compounds. nih.gov |

| Interacting Residues | Identifies the specific amino acids in the protein's binding pocket that interact with the ligand. | Provides insight into the molecular basis of recognition and binding specificity. nih.gov |

| Interaction Types | Details the nature of the chemical interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts). | Crucial for understanding the stability of the ligand-protein complex and for guiding lead optimization. |

| Predicted Conformation (Pose) | The 3D orientation of the ligand within the binding site. | Visualizes how the ligand fits into the target, which is essential for structure-based drug design. |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. rsc.org These simulations are used to assess the stability of the predicted binding pose, analyze the flexibility of the ligand and protein, and calculate binding free energies. nih.govfrontiersin.org The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) throughout the simulation, with stable binding indicated by low and consistent RMSD values. frontiersin.org This technique offers a deeper understanding of the conformational changes and the temporal stability of ligand-target interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. nih.govpsu.edu A statistical model is then developed to predict the activity of new, untested compounds based on their descriptors. nih.gov For benzophenone analogs, QSAR can be a valuable tool for predicting their potential biological effects and for guiding the design of new derivatives with enhanced or specific activities, thus streamlining the discovery process. researchgate.net

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. wiley.comnih.gov This process can be either structure-based, relying on docking simulations, or ligand-based, searching for molecules with similar pharmacophoric features to a known active compound. rsc.org By applying virtual screening techniques, researchers can efficiently filter vast chemical databases to identify novel analogues of this compound that may possess interesting biological activities. nih.gov This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the discovery of new bioactive molecules more efficient and cost-effective. wiley.com

Development and Validation of High-Throughput Screening Assays for Biological Activity

The investigation of the biological activities of this compound and related compounds has been significantly advanced by the development and application of high-throughput screening (HTS) assays. These methods allow for the rapid testing of large numbers of chemicals for specific biological effects, such as endocrine disruption. nih.govrsc.org The primary goal of HTS is to efficiently identify "hits" or "leads" by screening compound libraries, which can then be further investigated. nih.gov

For benzophenone derivatives, a significant area of research has been the assessment of their potential to interact with hormone receptors. jst.go.jpresearchgate.net HTS assays, particularly in vitro methods, are well-suited for this purpose. Assays are typically developed and validated to ensure they are robust and provide reproducible results before being used for large-scale screening. nih.gov The validation process often involves assessing the assay's performance against known active and inactive compounds to determine its sensitivity and specificity.

A common approach for assessing the endocrine-disrupting potential of compounds like this compound involves the use of reporter gene assays. jst.go.jpresearchgate.net These assays utilize genetically modified cell lines that produce a measurable signal, such as light or a color change, in response to the activation of a specific hormone receptor. For example, to screen for estrogenic activity, cells expressing the human estrogen receptor (ER) are used. nih.gov When a compound binds to and activates the ER, it triggers the expression of a reporter gene, and the resulting signal is proportional to the estrogenic activity of the compound. nih.gov Similar assays are available for androgenic and anti-androgenic activity. jst.go.jpresearchgate.net

While specific HTS assays developed exclusively for this compound are not extensively documented in publicly available research, the methodologies are well-established for the broader class of benzophenones. Research has demonstrated that hydroxylated benzophenones, including the closely related isomer 2,2',4,4'-tetrahydroxybenzophenone, exhibit both estrogenic and anti-androgenic activities in these HTS assays. jst.go.jpresearchgate.net For instance, in reporter gene assays using Chinese hamster ovary cells transfected with human estrogen and androgen receptors, 2,2',4,4'-tetrahydroxybenzophenone was among the most potent compounds tested. jst.go.jpresearchgate.net The structure-activity relationship studies indicate that the position and number of hydroxyl groups on the benzophenone backbone are critical for its biological activity. jst.go.jpnih.gov

The development of such HTS platforms enables the screening of a wide range of compounds for potential biological effects, providing valuable data for risk assessment and further toxicological studies. nih.govresearchgate.netnih.govcapes.gov.br

Table 1: Examples of High-Throughput Screening Assays for Assessing Biological Activity of Benzophenone Derivatives

| Assay Type | Target | Cell Line | Detection Method | Finding for Related Benzophenones |

| Estrogenic Activity Reporter Gene Assay | Human Estrogen Receptor α (hERα) | Chinese Hamster Ovary (CHO) | Luciferase Reporter Gene | 2,2',4,4'-Tetrahydroxybenzophenone showed strong estrogenic activity. jst.go.jpresearchgate.net |

| Anti-Androgenic Activity Reporter Gene Assay | Human Androgen Receptor (hAR) | Chinese Hamster Ovary (CHO) | Luciferase Reporter Gene | 2,2',4,4'-Tetrahydroxybenzophenone showed strong anti-androgenic activity. jst.go.jpresearchgate.net |

| Yeast Two-Hybrid Assay | Human Estrogen Receptor α (hERα) | Saccharomyces cerevisiae | β-galactosidase Reporter Gene | Hydroxylated benzophenones exhibit estrogenic activity. researchgate.net |

Advanced Analytical Strategies for Environmental Trace Detection

The detection of trace levels of this compound and other benzophenone derivatives in environmental samples presents a significant analytical challenge due to the complexity of the matrices and the low concentrations at which these compounds may be present. mdpi.com To address this, advanced analytical strategies have been developed to ensure sensitive and selective quantification. These methods are crucial for monitoring the environmental fate and occurrence of these compounds.

Modern analytical approaches often involve a sample preparation step to isolate and concentrate the analytes from the sample matrix, followed by instrumental analysis. mdpi.com Solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of benzophenones from aqueous samples. researchgate.net The choice of sorbent material is critical for achieving high recovery of the target analytes. For hydroxylated benzophenones, C18 cartridges are frequently employed. researchgate.net

Following sample preparation, the instrumental analysis is typically performed using powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the trace detection of this compound and its isomers in various environmental matrices, including river water, seawater, and wastewater. researchgate.netfrontiersin.org This technique offers high sensitivity and specificity, which is essential for distinguishing the target analyte from other co-extracted compounds. pitt.edu

The development of an LC-MS/MS method involves several key steps. First, the sample is typically subjected to a pre-concentration and clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analyte. researchgate.net For the analysis of the closely related isomer 2,2',4,4'-tetrahydroxybenzophenone (2,2',4,4'-THBP) in water samples, a simple and selective method was developed using a Sep-Pak Plus C18 cartridge for extraction. researchgate.net

The chromatographic separation is then performed using a liquid chromatograph. Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. researchgate.net The mobile phase composition and gradient are optimized to achieve good separation of the target analyte from other compounds in the sample.

The detection is carried out using a tandem mass spectrometer, which provides two stages of mass analysis. pitt.edu In the first stage, the precursor ion corresponding to the deprotonated molecule of the tetrahydroxybenzophenone ([M-H]⁻) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second stage of mass analysis. This process, known as selected reaction monitoring (SRM), significantly enhances the selectivity and sensitivity of the method, allowing for quantification at the nanogram per liter (ng/L) level. researchgate.net For 2,2',4,4'-THBP, the transition from m/z 247 to m/z 137 has been used for quantification. researchgate.net The method detection limit for 2,2',4,4'-THBP in water samples has been reported to be as low as 5.8 ng/L. researchgate.net

Table 2: Example of LC-MS/MS Parameters for the Analysis of 2,2',4,4'-Tetrahydroxybenzophenone in Water Samples

| Parameter | Condition |

| Sample Preparation | |

| Extraction Method | Solid-Phase Extraction (SPE) |

| SPE Sorbent | Sep-Pak Plus C18 |

| Sample pH Adjustment | pH 2-7 |

| Elution Solvent | Methanol (B129727) |

| Liquid Chromatography | |

| Instrument | Alliance 2695 |

| Column | Atlantis dC18 (2.1 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mmol/L Ammonium acetate (B1210297) |

| Mobile Phase B | Methanol |

| Gradient | Not specified |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Tandem Mass Spectrometry | |

| Instrument | Quattro micro API |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 247 |

| Product Ion (m/z) | 137 |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Data based on a method developed for 2,2',4,4'-Tetrahydroxybenzophenone. researchgate.net |

Pharmacological and Biological Activities of 2,3 ,4,4 Tetrahydroxybenzophenone

Antimicrobial and Antifungal EfficacySpecific data on the antibacterial activity of 2,3',4,4'-Tetrahydroxybenzophenone against Gram-positive and Gram-negative pathogens is not found in the reviewed sources. Furthermore, there is no information regarding its potential mechanisms for inhibiting biofilm formation or its anti-virulence properties, such as the modulation of quorum sensing.

Synergistic Effects with Conventional Antimicrobial Agents

The indiscriminate use of antimicrobials in various sectors, including poultry farming, has led to the development of antimicrobial resistance, a significant public health concern. nih.govresearchgate.net This has spurred research into new antimicrobial candidates that can be used alone or in synergy with existing drugs. nih.gov Studies on benzophenone (B1666685) derivatives have shown promising results in this area.

Research on 2,2',4-trihydroxybenzophenone (B1594374), a compound related to this compound, has demonstrated its potential to work synergistically with conventional antimicrobial agents. frontiersin.orgnih.gov A notable synergistic effect was identified between 2,2',4-trihydroxybenzophenone and bacitracin. frontiersin.orgnih.gov This synergism resulted in a four-fold reduction of the minimum inhibitory concentration (MIC) for Clostridium perfringens. frontiersin.org Bacitracin functions by interfering with the dephosphorylation of a carrier molecule that transports peptidoglycan components for the bacterial cell wall. frontiersin.org The study suggested that 2,2',4-trihydroxybenzophenone also acts on the bacterial cell wall, potentiating bacitracin's effect. frontiersin.orgnih.gov Such synergistic interactions may allow for reduced dosages of conventional antibiotics, thereby decreasing the pressure for bacterial resistance. nih.gov

Anticancer and Cytotoxic Effects

The search for novel anticancer agents is driven by the challenge of drug-resistant cancer cells, which significantly limit the effectiveness of many current treatments. sigmaaldrich.comresearchgate.net Benzophenones have been recognized for their pharmacological properties, including cytotoxic activities against various cancer cell lines. sigmaaldrich.comresearchgate.net

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Investigations into the cytotoxicity of naturally occurring benzophenones have shown their ability to inhibit the proliferation of a range of human cancer cell lines, including those with drug-resistant phenotypes. sigmaaldrich.comresearchgate.net For instance, the compound 2,2',5,6'-tetrahydroxybenzophenone was tested against a panel of eleven cancer cell lines. sigmaaldrich.comresearchgate.net Another study evaluated 1,2,3-triazole-benzophenone derivatives against lung carcinoma (A549), breast carcinoma (MCF-7), and metastatic melanoma (HT-144) cell lines. scielo.br

While direct data for this compound is limited in the reviewed literature, studies on related compounds provide insight into the potential of this chemical class. For example, 2,2',5,6'-tetrahydroxybenzophenone showed significant activity, with IC50 values below or around 1 μM against HCT116 colon carcinoma and CCRF-CEM leukemia cells. sigmaaldrich.com

Table 1: In Vitro Cytotoxicity of a Related Benzophenone Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,2',5,6'-tetrahydroxybenzophenone | HCT116 (Colon Carcinoma) | 0.86 |

| 2,2',5,6'-tetrahydroxybenzophenone | CCRF-CEM (Leukemia) | 1.38 |

Source: Based on data from Kuete et al., 2013. sigmaaldrich.com

Investigations into Apoptotic and Antitumorigenic Pathways

Apoptosis, or programmed cell death, is a key target for cancer therapies. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Research into benzophenone derivatives indicates they can induce apoptosis in cancer cells.

Studies on compounds like isogarcinol (B162963) and isoxanthochymol, which are related to benzophenones, have shown they strongly induce apoptosis in CCRF-CEM leukemia cells. sigmaaldrich.com This process involves the activation of caspases 3/7, caspase 8, and caspase 9, as well as the disruption of the mitochondrial membrane potential (MMP). sigmaaldrich.comresearchgate.net The activation of these caspases is a hallmark of apoptosis, indicating that these compounds can trigger the cell's self-destruction mechanism. sigmaaldrich.com

Enzyme Inhibition and Modulation

Inhibition of Xanthine (B1682287) Oxidase by Related Benzophenone Derivatives

Xanthine oxidase (XO) is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. frontiersin.orgmdpi.com Therefore, inhibiting XO is a key therapeutic strategy for managing this condition. frontiersin.org

Several synthetic benzophenones have been evaluated for their inhibitory effects on xanthine oxidase. nih.govtmu.edu.tw A study demonstrated that 2,2',4,4'-tetrahydroxybenzophenone (B1218759), 3,4,5,2',3',4'-hexahydroxybenzophenone, and 4,4'-dihydroxybenzophenone (B132225) displayed inhibitory effects on XO. nih.govtmu.edu.tw The inhibition constants (Ki) for some of these compounds indicated a mixed type of inhibition. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Benzophenone Derivatives

| Compound | IC50 (µM) |

|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone | 47.59 |

| 3,4,5,2',3',4'-Hexahydroxybenzophenone | 69.40 |

| 4,4'-Dihydroxybenzophenone | 82.94 |

Source: Based on data from Chang et al., 1999. nih.gov

Modulation of Tyrosinase Activity and Impact on Melanin (B1238610) Biosynthesis by Related Benzophenone Derivatives

Tyrosinase is the key enzyme in melanogenesis, the process of melanin production. nih.govnih.govmdpi.com It catalyzes the initial steps in the conversion of tyrosine to melanin, which is responsible for pigmentation in skin, hair, and eyes. nih.govmdpi.com The modulation of tyrosinase activity is a target for treating pigmentation disorders; inhibitors are sought for hyperpigmentation, while activators may be useful for conditions like vitiligo. nih.gov The synthesis and degradation of tyrosinase are tightly regulated within melanocytes. nih.govgettysburg.edu While various natural and synthetic compounds are known to inhibit or stimulate tyrosinase, specific research detailing the effects of this compound or its closely related derivatives on tyrosinase activity and melanin biosynthesis was not prominent in the reviewed literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2',4-Trihydroxybenzophenone |

| Bacitracin |

| 2,2',5,6'-Tetrahydroxybenzophenone |

| Isogarcinol |

| Isoxanthochymol |

| 2,2',4,4'-Tetrahydroxybenzophenone |

| 3,4,5,2',3',4'-Hexahydroxybenzophenone |

| 4,4'-Dihydroxybenzophenone |

| Tyrosine |

| Xanthine |

| Hypoxanthine |

Anti-inflammatory Potential and Mechanisms

Benzophenone derivatives have demonstrated notable anti-inflammatory properties. For instance, 2,2',4-trihydroxybenzophenone showed anti-inflammatory potential comparable to indomethacin (B1671933) in a rat paw edema assay, suggesting its effects are linked to the action of kinins and prostaglandins. nih.gov In contrast, benzophenone itself displayed minimal activity in this model. nih.gov Another derivative, 2,4'-dihydroxybenzophenone (B1584288) (DHP), has been investigated for its ability to alleviate lipopolysaccharide (LPS)-induced systemic inflammation. nih.gov DHP is believed to exert its anti-inflammatory effects by targeting the TLR4/MD2 signaling pathway and reducing the production of mitochondrial reactive oxygen species (mtROS). nih.gov

Xanthones, which can be synthesized from 2,2',4,4'-tetrahydroxybenzophenone, are recognized for their anti-inflammatory, antioxidant, and other pharmacological activities. researchgate.net Furthermore, the anti-inflammatory activity of some benzophenone derivatives has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. mdpi.com The presence of a thiosemicarbazone moiety in some benzophenone derivatives has also been linked to their anti-inflammatory potential. mdpi.com

Endocrine System Interactions and Disrupting Potential

Estrogenic and Antiandrogenic Activities of this compound and its Isomers

Hydroxylated benzophenones, including this compound, have been shown to possess estrogenic activity. nih.gov In studies using the human breast cancer cell line MCF-7, this compound was among the hydroxylated benzophenones that exhibited estrogenic effects. nih.gov The estrogenic activity of benzophenone derivatives appears to be influenced by the presence and position of hydroxyl groups, with a 4-hydroxyl group on one of the phenyl rings being suggested as important for high hormonal activities. nih.gov For instance, 2,4,4'-trihydroxybenzophenone (B74534) showed the highest activity, followed by this compound. nih.gov

In addition to estrogenic activity, some benzophenone derivatives have demonstrated antiandrogenic effects, inhibiting the activity of dihydrotestosterone. nih.gov this compound was also identified as having antiandrogenic activity. nih.gov It is important to note that benzophenone itself shows little to no estrogenic activity but can be converted into hydroxylated derivatives with estrogenic properties upon exposure to light. nih.gov

Table 1: Hormonal Activities of Selected Benzophenone Derivatives

| Compound | Estrogenic Activity (MCF-7 cells) | Antiandrogenic Activity (NIH3T3 cells) |

|---|---|---|

| This compound | Exhibited activity | Exhibited activity |

| 2,4,4'-Trihydroxybenzophenone | Highest activity | Exhibited activity |

| 2,2',4,4'-Tetrahydroxybenzophenone | Exhibited activity | Exhibited activity |

| 4,4'-Dihydroxybenzophenone | Exhibited activity | Not specified |

| 4-Hydroxybenzophenone | Exhibited activity | Not specified |

| 2,4-Dihydroxybenzophenone | Exhibited activity | Not specified |

| Benzophenone | Little activity | Exhibited activity |

Source: nih.gov

Role in DNA Repair Mechanisms (Insights from Related Benzophenone Derivatives)

While direct studies on the specific role of this compound in DNA repair mechanisms are not extensively documented, significant insights can be drawn from the broader class of benzophenone derivatives. The interaction of these compounds with DNA is primarily characterized by their potential to induce DNA damage, which consequently triggers cellular DNA repair responses. Benzophenones, acting as photosensitizers, can lead to a variety of DNA lesions. researchgate.netnih.gov Upon exposure to UV radiation, these compounds can absorb the energy and transfer it to DNA, or generate reactive oxygen species (ROS) that in turn damage the DNA. nih.govmdpi.com

The types of DNA damage commonly associated with benzophenone derivatives include the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), pyrimidine (6-4) pyrimidone photoproducts ((6-4)PPs), single-strand breaks, and oxidative base damage. researchgate.netnih.gov For instance, guanine (B1146940) is particularly susceptible to oxidation due to its low oxidation potential. nih.gov The formation of such lesions necessitates the activation of the cell's sophisticated DNA repair machinery to maintain genomic integrity.

The primary pathways involved in repairing the types of damage induced by benzophenone derivatives are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER): This is a versatile repair system responsible for removing bulky, helix-distorting DNA lesions. nih.govmdpi.com The damage induced by UV radiation in the presence of photosensitizers like benzophenones, such as CPDs and (6-4)PPs, are classic substrates for the NER pathway. nih.gov The NER process involves the recognition of the distorted DNA helix, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to seal the strand. youtube.com

Base Excision Repair (BER): This pathway is primarily responsible for correcting small, non-helix-distorting base lesions, including those arising from oxidative damage, deamination, and alkylation. nih.govmdpi.com Oxidative DNA damage, such as the formation of 8-oxoguanine from ROS generated by photosensitized benzophenones, is a key target for BER. mdpi.com The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.com This AP site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. youtube.com

Research on specific benzophenone derivatives provides further evidence for their genotoxic potential. For example, Benzophenone-3 (BP-3) has been shown to increase DNA damage in a dose-dependent manner in breast epithelial cells, as indicated by the formation of γ-H2AX foci, a marker for DNA double-strand breaks. nih.gov Studies have also linked urinary concentrations of benzophenone-type UV filters to increased sperm DNA fragmentation. sigmaaldrich.com This body of evidence suggests that by inducing DNA damage, benzophenone derivatives invariably engage the cellular DNA repair systems. Therefore, while these compounds are not directly involved in the enzymatic processes of DNA repair, their presence and photoactivity can place a significant burden on these pathways.

The cellular response to DNA damage is a critical factor in determining the ultimate biological outcome of exposure to genotoxic agents like certain benzophenones. Efficient repair can mitigate the potentially mutagenic and carcinogenic effects of the DNA lesions. However, if the damage overwhelms the repair capacity or if the repair processes are themselves compromised, it can lead to mutations, genomic instability, and potentially contribute to disease development.

Table 1: DNA Damage Associated with Benzophenone Derivatives

| Benzophenone Derivative | Type of DNA Damage Observed | Context |

| Benzophenone (general) | Cyclobutane pyrimidine dimers, single-strand breaks, nucleobase oxidations, DNA-protein cross-links, abasic sites. nih.gov | Photosensitization reactions in the presence of DNA. nih.gov |

| Benzophenone-3 (BP-3) | Increased γ-H2AX foci (marker for DNA double-strand breaks). nih.gov | Treatment of human breast cancer cell lines (T47D and MCF-7). nih.gov |

| Benzophenone-type UV filters | Sperm DNA fragmentation. sigmaaldrich.com | Correlation with urinary concentrations in young men. sigmaaldrich.com |

| Benzophenone-1 (BP-1) and Benzophenone-3 (BP-3) | Induction of apoptosis via reactive oxygen species (ROS) production, leading to mitochondrial and nuclear damage. mdpi.com | In vitro study on human hepatoma SMMC-7721 cells. mdpi.com |

Structure Activity Relationships and Rational Design of 2,3 ,4,4 Tetrahydroxybenzophenone Analogues

Influence of Hydroxyl Group Position and Number on Biological Activities and Potency

The quantity and placement of hydroxyl (-OH) groups on the benzophenone (B1666685) scaffold are paramount in dictating the biological activities and potency of its analogues. These groups are crucial for interactions with biological targets and for the antioxidant properties of the compounds.

The biological properties of benzophenone derivatives are significantly influenced by the substitution pattern on the aryl rings. nih.gov Much of the research has centered on the derivatization of hydroxyl groups, mimicking natural analogues and leveraging the versatile nature of the phenolic moiety. nih.gov For instance, studies on the estrogenic and anti-androgenic activities of various hydroxylated benzophenones revealed clear structure-activity relationships. Benzophenones with hydroxyl groups at the 3- or 4-position tend to exhibit estrogenic activity. researchgate.net The addition of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone was found to enhance this activity. researchgate.net

In terms of antioxidant capacity, the arrangement of hydroxyl groups is critical. Double hydroxide (B78521) benzene (B151609) derivatives are noted for their anti-inflammatory and antioxidant activities, which are attributed to the free-radical scavenging ability of the phenolic hydroxyl groups. nih.gov Research on other phenolic compounds, like dihydroxynaphthalenes, has shown that unique hydroxylation patterns, such as the hydrogen-bonded peri-hydroxylation in 1,8-DHN, contribute to a faster H-atom transfer process and thus higher antioxidant power. torvergata.it This suggests that specific spatial arrangements of hydroxyl groups that stabilize the resulting radical, such as those ortho or para to each other, are key for potent antioxidant effects. This principle is also observed in other classes of polyphenols, where the number and position of hydroxyl groups condition their biological potential. nih.gov

Conversely, the absence of hydroxyl groups or their substitution can diminish or alter activity. In a study of cytoprotective effects against epirubicin-induced toxicity, benzophenone O-glycosides showed substantial protective activity, whereas their corresponding aglycones (lacking the sugar and some hydroxyls) were inactive. nih.gov This highlights that while free hydroxyls are important, glycosylation can also play a crucial role in modulating activity.

Table 1: Influence of Hydroxylation on Estrogenic and Anti-Androgenic Activity of Benzophenone Derivatives

This table summarizes the relative activity of different hydroxylated benzophenones, showing how the position and number of -OH groups affect their hormonal activities. Activities are ranked based on study findings, with '+++' indicating the strongest activity.

| Compound | Estrogenic Activity | Anti-Androgenic Activity | Key Structural Feature |

|---|---|---|---|

| 2,4,4'-Trihydroxybenzophenone (B74534) | +++ | +++ | -OH at 4,4' and 2 positions |

| 2,2',4,4'-Tetrahydroxybenzophenone (B1218759) (BP-2) | +++ | +++ | Symmetrical -OH at 2,2',4,4' |

| 4-Hydroxybenzophenone | + | Variable | Single -OH at 4-position |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | Variable | Enhanced by 2-OH | -OH at 2-position, -OCH3 at 4-position |

Effects of Substituent Patterns on Pharmacological and Toxicological Profiles

Pharmacological Profiles: Structure-activity relationship (SAR) studies have demonstrated that specific substitutions can enhance desired pharmacological effects.

Anti-inflammatory Activity: In the development of p38α MAP kinase inhibitors, a 1,1-dimethylpropynylamine substituted benzophenone showed high efficacy and selectivity. nih.gov Another study found that benzophenone derivatives with chloro and methyl substituents at the para position of the aromatic rings exhibited more potent anti-inflammatory activity than standard drugs. nih.gov The introduction of a para-fluoro group in a series of benzophenones led to promising inhibitory effects against IL-6, with an IC50 value of 0.19 μM. nih.gov

Anticancer Activity: For antiproliferative effects, benzophenone analogues with fluoro and chloro groups on the benzoyl ring and a hydroxyl group on an attached pyridine (B92270) ring showed significant activity. nih.gov In another series, an increase in the number of methyl, chloro, and fluoro groups on the benzophenone ring resulted in higher potency against tumor growth and neovessel formation. nih.gov

Antiviral (Anti-HIV) Activity: In the search for non-nucleoside HIV-1 reverse transcriptase inhibitors, a benzophenone analogue with a bulky naphthyl ring and no substituent at the C6 position of the naphthyl ring was found to be the most potent against wild-type HIV-1. nih.gov

Toxicological Profiles: The substituent pattern also critically influences the toxicological profile. The allergenicity of benzophenones, for example, is believed to depend more on the substituent groups than on the core ketone function. researchgate.net The metabolism of benzophenones can also be altered by substituents, potentially leading to the formation of more or less toxic byproducts. For instance, the chlorination of Benzophenone-1 (2,4-dihydroxybenzophenone) was found to produce byproducts with significantly higher antiandrogenic activity than the parent compound, demonstrating how environmental transformation can enhance toxicity. nih.gov The liver and kidneys have been identified as primary target organs for benzophenone toxicity, with effects linked to the induction of cytochrome P450 enzymes, a process that can be influenced by the specific substituents on the benzophenone structure. nih.gov

Table 2: Effect of Different Substituents on the Pharmacological Activity of Benzophenone Analogues

This table provides examples of how different functional groups and their positions on the benzophenone scaffold influence specific biological activities, with IC50 values indicating potency.

| Substituent/Analogue Type | Target/Activity | Key Finding/Potency | Reference |

|---|---|---|---|

| 1,1-dimethylpropynylamine substitution | p38α MAP kinase inhibition | IC50: 14 nM | nih.gov |

| para-Fluoro substitution | IL-6 inhibition | IC50: 0.19 μM | nih.gov |

| para-Chloro and para-methyl substitution | Anti-inflammatory | More potent than standard | nih.gov |

| Naphthyl ring substitution | Anti-HIV-1 (wild-type) | EC50: 4.8 nM | nih.gov |

| 4-Aminobenzophenone (B72274) substitution | TNF-α inhibition | IC50: 4 to 6 nM | nih.gov |

Rational Design Principles for Developing Novel Bioactive Benzophenones with Enhanced Efficacy or Specificity

Rational design leverages SAR insights to engineer novel benzophenone analogues with improved therapeutic properties. This involves a combination of computational modeling and synthetic chemistry strategies to optimize interactions with biological targets and enhance pharmacokinetic profiles.

Computational methods play a crucial role in modern rational drug design. mdpi.com Molecular docking, for example, is used to predict how different benzophenone analogues will bind to the active site of a target protein, such as an enzyme or receptor. arxiv.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. These in silico methods help in understanding the key interactions, such as hydrogen bonding and pi-orbital interactions, that govern the binding of benzophenone derivatives to their targets. nih.gov

Another design principle involves the strategic modification of the benzophenone structure to improve its photophysical properties for specific applications. For photopolymerization, benzophenone derivatives have been designed with multiple ketone groups and electron-donating arylamine groups to enhance light absorption and the efficiency of generating free radicals. mdpi.com In the context of photoaffinity labeling, benzophenone moieties can be inserted at discrete locations within a larger molecule, like a peptide hormone, to create photoreactive analogues that can covalently bind to their receptors upon photolysis, helping to map hormone-receptor interactions. nih.gov

Comparative Analysis with Other Benzophenone Derivatives and Related Chemical Scaffolds

To fully appreciate the potential of 2,3',4,4'-tetrahydroxybenzophenone analogues, it is useful to compare them with other well-known benzophenone derivatives and with structurally different compounds that exhibit similar biological activities.

Comparison with Other Benzophenone Derivatives: The benzophenone family is diverse, with various derivatives used in commercial products and medicine.

2,2',4,4'-Tetrahydroxybenzophenone (BP-2): This isomer is structurally very similar to the title compound's scaffold. Both BP-2 and 2,4,4'-trihydroxybenzophenone have demonstrated some of the strongest estrogenic and anti-androgenic activities among hydroxylated benzophenones. researchgate.netnih.gov From a chemical perspective, the allergenicity of benzophenones is highly dependent on the specific arrangement of these hydroxyl substituents. researchgate.net

Ketoprofen: This compound is a well-known nonsteroidal anti-inflammatory drug (NSAID) that features a benzophenone core. nih.gov However, unlike the polyhydroxylated benzophenones, it possesses a propionic acid side chain, which is crucial for its COX enzyme inhibitory activity. This highlights how different functionalization of the same core scaffold can lead to vastly different pharmacological applications.

4-Aminobenzophenone Derivatives: These compounds have been developed as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The substitution of a hydroxyl group with an amino group at the 4-position creates a distinct pharmacological profile, shifting the activity from hormonal or antioxidant to potent anti-inflammatory. A comparison between 4-aminobenzophenone and 4,4'-dimethylbenzophenone (B146755) showed significant differences in their optical and mechanical properties, underscoring the impact of the substituent. researchgate.net

Comparison with Related Chemical Scaffolds (Stilbenes): Stilbenes, such as resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), represent a different class of polyphenols but share remarkable parallels in their structure-activity relationships with polyhydroxybenzophenones.

Resveratrol: Like polyhydroxybenzophenones, the biological activities of resveratrol and its analogues, including antioxidant and antitumor effects, are heavily dependent on the number and position of their hydroxyl groups. nih.gov The core structure of two phenyl rings linked by a bridge is common to both, though the nature of the bridge differs (carbonyl vs. ethylene).

Structural Modifications: Studies on resveratrol analogues have shown that subtle structural modifications, such as altering the hydroxylation pattern, can drastically improve bioactivity. nih.gov For example, modifying resveratrol to create analogues with different methoxy (B1213986) (-OCH3) and hydroxyl (-OH) group combinations, such as in pterostilbene, alters lipophilicity, bioavailability, and pharmacological potency. japsonline.comsemanticscholar.org This mirrors the findings in benzophenone research, where methylation or other substitutions significantly impact activity. This comparative analysis suggests that the principles of polyphenol bioactivity, particularly the role of hydroxyl groups in radical scavenging and target interaction, are conserved across different chemical scaffolds.

Table 3: Comparative Overview of Benzophenone Derivatives and Resveratrol

This table compares the primary characteristics and activities of different benzophenone derivatives and the related stilbene (B7821643) compound, resveratrol, to highlight the diversity of the benzophenone scaffold and the common principles of polyphenol bioactivity.

| Compound/Class | Core Structure | Key Substituents | Primary Associated Activity/Use |

|---|---|---|---|

| Polyhydroxybenzophenones (e.g., 2,3',4,4'-THBP, BP-2) | Benzophenone | Multiple -OH groups | Antioxidant, Hormonal (Estrogenic/Anti-androgenic) |

| Ketoprofen | Benzophenone | Propionic acid | Anti-inflammatory (NSAID) |

| 4-Aminobenzophenone | Benzophenone | Amino group (-NH2) | Anti-inflammatory (Cytokine inhibition) |

| Resveratrol | Stilbene | Multiple -OH groups | Antioxidant, Cardioprotective, Anticancer |

| Pterostilbene | Stilbene | -OH and -OCH3 groups | Antioxidant, Anticancer (higher bioavailability than resveratrol) |

Environmental Dynamics and Ecotoxicological Implications of 2,3 ,4,4 Tetrahydroxybenzophenone

Environmental Occurrence and Distribution in Aquatic and Terrestrial Compartments

Comprehensive studies detailing the occurrence and distribution of 2,3',4,4'-Tetrahydroxybenzophenone in the environment are not available in current scientific literature. While research has been conducted on other benzophenone (B1666685) derivatives, data specifically for this isomer in various environmental matrices are lacking.

Detection in River, Sea, and Wastewater Samples

There are no published studies that have reported the detection or concentration of this compound in river, sea, or wastewater samples. Consequently, a data table of its environmental concentrations cannot be compiled. For comparison, a study on its isomer, 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (BP-2), did not detect it in river and sea water samples, but found trace peaks in sewage influents and effluents at concentrations ranging from not detected to 10 ng/L. researchgate.net However, this data pertains to a different compound.

Routes of Release and Environmental Pathways

Specific routes of release for this compound into the environment have not been empirically documented. However, its known applications can provide insight into potential environmental pathways. The compound is used as an intermediate in the synthesis of photosensitive agents for UV positive photoresists in the microelectronics industry. longdom.org Therefore, potential release could occur from manufacturing facilities that produce the chemical or from industrial wastewater streams of microelectronics fabrication plants where it is used. Without dedicated monitoring studies, the significance and extent of these potential release pathways remain unquantified.

Environmental Fate and Degradation Processes

The environmental persistence and transformation of this compound are largely uncharacterized.

Photodegradation Mechanisms and Stability under Various UV Exposures

There is a lack of scientific studies on the photodegradation of this compound. While other benzophenone-type UV filters have been studied for their photostability and degradation under UV and solar irradiation, this specific information is not available for this compound. nih.gov Research on related compounds suggests that photodegradation can be influenced by the presence of other substances in the water, such as humic acids. nih.gov

Biodegradation Pathways and Microbial Transformation

No studies investigating the biodegradation pathways or microbial transformation of this compound were found in the reviewed literature. Research on other benzophenones, such as Benzophenone-3, has shown that biodegradation can occur under various redox conditions, with different transformation products being formed. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Remediation and Removal Strategies for Environmental Contamination

The persistence of this compound and other benzophenone derivatives in aquatic environments necessitates the development of effective remediation and removal strategies. nih.gov

Advanced Oxidation Processes (AOPs) for Water Treatment (e.g., UV/H2O2, UV/Persulfate, Fenton Process)

Advanced Oxidation Processes (AOPs) are a set of water treatment procedures designed to remove organic pollutants by generating highly reactive radicals, such as hydroxyl radicals (•OH). wikipedia.orgabpsoil.com These processes are considered promising for the degradation of persistent organic pollutants like benzophenones. bohrium.com

UV/H₂O₂: This process involves the use of ultraviolet (UV) light in combination with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. nih.gov Studies on other benzophenones, such as benzophenone-3 and benzophenone-4, have shown that the UV/H₂O₂ process can effectively degrade these compounds in water. nih.govnih.gov The degradation rate is influenced by factors such as the initial contaminant concentration, H₂O₂ dosage, and UV intensity. nih.gov

UV/Persulfate: The activation of persulfate (PS) by UV light is another AOP that generates powerful sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals. mdpi.com Research on the degradation of 2,4,4'-trihydroxybenzophenone (B74534) using persulfate activated by nitrogen-doped carbonaceous materials demonstrated complete removal of the compound. nih.gov This suggests that UV-activated persulfate could be an effective method for degrading this compound.

Fenton Process: The Fenton process utilizes hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov This process has been shown to be effective in removing benzophenone-1 and benzophenone-2 from aqueous solutions. nih.gov

Photocatalytic Degradation Using Novel Semiconductor Materials

Photocatalytic degradation is an AOP that employs semiconductor materials as photocatalysts. wikipedia.org When illuminated with light of sufficient energy, these materials generate electron-hole pairs that can produce reactive oxygen species, leading to the degradation of organic pollutants. nih.gov

Titanium dioxide (TiO₂) is a commonly used photocatalyst. nih.gov The efficiency of photocatalytic degradation can be enhanced by modifying the photocatalyst, such as by doping it with other elements. For example, sulfur-doped TiO₂ has shown improved photocatalytic activity in the degradation of phenolic compounds. nih.gov Novel photocatalysts, such as P-g-CN-based α-Bi₂O₃/WO₃ ternary photocatalysts, are also being developed for the efficient decomposition of benzophenone-type UV filters under visible light. sigmaaldrich.com

Bioremediation Approaches for Environmental Cleanup

Bioremediation involves the use of microorganisms to break down environmental pollutants. This approach offers a potentially more sustainable and cost-effective alternative to chemical treatment methods.

While specific studies on the bioremediation of this compound are limited, research on the microbial degradation of other chlorinated and phenolic compounds provides a basis for its feasibility. For instance, the bacterium Pseudomonas chlororaphis has been shown to mineralize 1,2,3,4-tetrachlorobenzene. nih.gov Similarly, acclimated mixed microbial cultures have demonstrated the ability to completely degrade 2,4,6-trichlorophenol. sci-hub.se These findings suggest that identifying or engineering microorganisms capable of degrading the benzophenone structure could be a viable strategy for the environmental cleanup of this compound.

Future Research Directions and Translational Applications of 2,3 ,4,4 Tetrahydroxybenzophenone

Exploration of Novel and Undiscovered Biological Activities and Therapeutic Applications

The benzophenone (B1666685) scaffold is a prevalent structure in many naturally occurring and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govrsc.org While much research has focused on other hydroxylated benzophenone derivatives, the specific therapeutic potential of 2,3',4,4'-THBP is an emerging area of interest. nih.gov

Future investigations are likely to explore its efficacy in several key therapeutic areas:

Anticancer Activity: Many benzophenone derivatives have demonstrated potent anticancer activities. rsc.org For instance, certain synthetic benzophenones have shown strong inhibitory effects against various cancer cell lines, such as promyelocytic leukemia (HL-60) and hepatocarcinoma (SMMC-7721). rsc.org Research into 2,3',4,4'-THBP could reveal similar or unique cytotoxic activities against sensitive and drug-resistant cancer phenotypes, potentially through mechanisms like apoptosis induction. nih.gov

Anti-inflammatory Properties: Dimeric benzophenones have been reported to inhibit the production of inflammatory mediators like nitric oxide. rsc.org Given that inflammation is a key factor in many chronic diseases, future studies could assess the potential of 2,3',4,4'-THBP to modulate inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes or reducing neutrophil recruitment. nih.gov

Antioxidant Effects: The phenolic hydroxyl groups on the benzophenone structure suggest inherent antioxidant capabilities. nih.gov Research is needed to quantify this activity and explore its relevance in protecting against oxidative stress-related diseases.

Antimicrobial and Antiviral Applications: The benzophenone core is found in molecules with antifungal, anti-HIV, and antimicrobial properties. nih.gov Screening 2,3',4,4'-THBP against a broad spectrum of pathogens could uncover new leads for infectious disease treatments.

Optimization of Sustainable Synthetic Methodologies and Process Intensification

Current synthesis methods for 2,3',4,4'-THBP often rely on classical reactions like the Hoesch reaction or Friedel-Crafts acylation. cabidigitallibrary.orggoogle.com A key future direction is the development of more sustainable and efficient synthetic routes.

Green Chemistry Approaches: Future research will likely focus on "green" synthetic protocols. This includes using environmentally benign solvents, developing organocatalyzed reactions to replace harsh acid catalysts like aluminum chloride, and improving energy efficiency. rsc.orgorgsyn.org For example, methods using a boron trifluoride methanol (B129727) solution as a catalyst have been explored to provide milder reaction conditions. google.com

Process Intensification: The chemical industry is moving towards process intensification to reduce plant size, energy consumption, and waste while improving safety and capital costs. ccdcindia.com For benzophenone synthesis, this could involve transitioning from batch to continuous processes, potentially using microreactors for reactions like nitration or chlorination, which can be hazardous on a large scale. ccdcindia.com Combining multiple operation steps, such as reaction, filtration, and drying, into a single piece of equipment is another avenue for intensification. ccdcindia.com

| Method | Catalyst/Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hoesch Reaction | HCl, ZnCl₂ | Specific for synthesizing hydroxy-ketones | Uses strong acids, can have moderate yields. | cabidigitallibrary.org |

| Friedel-Crafts Acylation (Traditional) | Anhydrous Aluminum Chloride | Versatile and widely used. | Requires stoichiometric amounts of catalyst, generates significant waste. | orgsyn.org |

| Phosgene (B1210022) Method | Phosgene, AlCl₃ | Low raw material cost, high product yield. | Phosgene is highly toxic, high equipment requirements. | chemicalbook.com |

| Carbon Tetrachloride Method | Carbon Tetrachloride, AlCl₃ | Simple process, high yield, fewer by-products. | Use of a regulated solvent. | chemicalbook.com |

| Boron Trifluoride Catalysis | BF₃·Methanol | Milder reaction conditions. | Specificity and efficiency may vary. | google.com |

| Organocatalyzed Benzannulation | Organocatalysts | Environmentally benign, high functional-group tolerance. | Newer methodology, may require further optimization for specific products. | rsc.org |

Advanced Environmental Risk Assessment and Development of Mitigation Strategies

Benzophenones, as a class, are recognized as emerging environmental contaminants due to their use in personal care products and plastics. mdpi.comnih.gov They are frequently detected in aquatic environments, and wastewater treatment plants may not completely remove them. nih.gov

Comprehensive Risk Assessment: While toxicity data exists for related compounds like 2,4,4'-trihydroxybenzophenone (B74534), specific data for 2,3',4,4'-THBP is less common. nih.gov Future research must conduct thorough ecological risk assessments, determining its persistence, bioaccumulation potential, and toxicity to various aquatic organisms. This involves identifying its photodegradation products, which can include hydroxylated species and carboxylic acids. rsc.org